![molecular formula C12H15ClFNO B2936956 4-Fluoro-2H-spiro[1-benzofuran-3,4'-piperidine] hydrochloride CAS No. 1138521-56-8](/img/structure/B2936956.png)
4-Fluoro-2H-spiro[1-benzofuran-3,4'-piperidine] hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-2H-spiro[1-benzofuran-3,4'-piperidine] hydrochloride is a chemical compound with the molecular formula C12H15ClFNO and a molar mass of 243.71 g/mol. This compound is a fluorinated derivative of spiro compounds, which are characterized by their unique fused ring structures. The presence of the fluorine atom can significantly influence the chemical and physical properties of the compound, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-2H-spiro[1-benzofuran-3,4'-piperidine] hydrochloride typically involves multiple steps, starting with the construction of the spirocyclic core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The fluorination step can be achieved using reagents such as Selectfluor or DAST (Diethylaminosulfur trifluoride).
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-2H-spiro[1-benzofuran-3,4'-piperidine] hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or other positions on the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include KMnO4, CrO3, and H2O2.
Reduction: Reducing agents such as LiAlH4, NaBH4, and catalytic hydrogenation are used.
Substitution: Nucleophiles like Grignard reagents, organolithium compounds, and amines can be employed.
Major Products Formed:
Oxidation: Formation of spiro[1-benzofuran-3,4'-piperidine]-2-one derivatives.
Reduction: Production of spiro[1-benzofuran-3,4'-piperidine]-2-ol derivatives.
Substitution: Generation of various substituted spiro compounds depending on the nucleophile used.
Scientific Research Applications
4-Fluoro-2H-spiro[1-benzofuran-3,4'-piperidine] hydrochloride has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of spirocyclic chemistry.
Biology: The compound can be utilized in biological assays to investigate its interaction with various biological targets.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific receptors or enzymes.
Industry: The compound can be used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which 4-Fluoro-2H-spiro[1-benzofuran-3,4'-piperidine] hydrochloride exerts its effects depends on its molecular targets and pathways. The fluorine atom can enhance the binding affinity and selectivity of the compound towards specific receptors or enzymes. The exact mechanism may vary depending on the biological system and the specific application.
Comparison with Similar Compounds
4-Fluoro-2H-spiro[1-benzofuran-3,4'-piperidine] hydrochloride can be compared with other similar compounds, such as:
2H-spiro[1-benzofuran-3,4'-piperidine] hydrochloride: The absence of the fluorine atom in this compound can result in different chemical and biological properties.
4-Chloro-2H-spiro[1-benzofuran-3,4'-piperidine] hydrochloride: The presence of a chlorine atom instead of fluorine can lead to variations in reactivity and biological activity.
The uniqueness of this compound lies in its fluorinated structure, which can impart distinct advantages in terms of stability, binding affinity, and biological activity.
Properties
IUPAC Name |
4-fluorospiro[2H-1-benzofuran-3,4'-piperidine];hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO.ClH/c13-9-2-1-3-10-11(9)12(8-15-10)4-6-14-7-5-12;/h1-3,14H,4-8H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBLGLXWGNAPGLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12COC3=C2C(=CC=C3)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-Chloro-6-[(2-chloro-6-fluorophenyl)methyl]pyridazine](/img/structure/B2936873.png)
![1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(pyridin-3-yl)ethanone](/img/structure/B2936874.png)
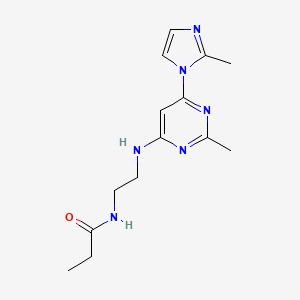
![N-cyclohexyl-2-({1-[(furan-2-yl)methyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2936878.png)
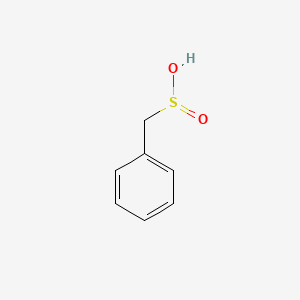
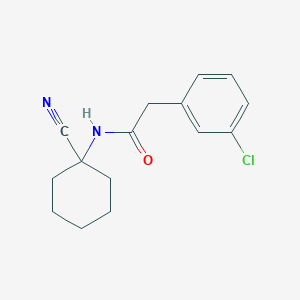
![[3-(2-Ethoxyethyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2936882.png)
![N-(2-methoxyethyl)-N'-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}ethanediamide](/img/structure/B2936883.png)
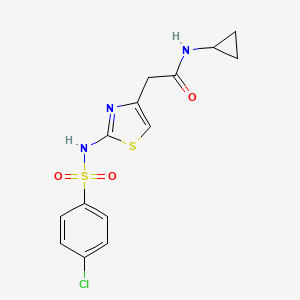
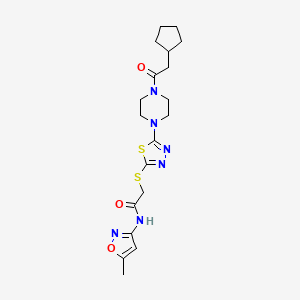
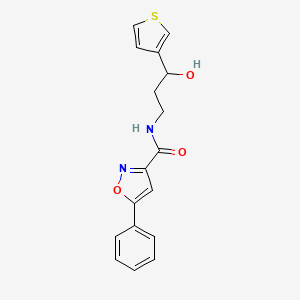

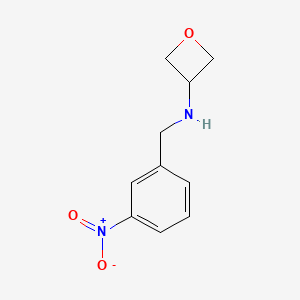
![N-(2,3-dihydro-1H-inden-5-yl)-2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2936893.png)
